(2-碘-5-甲氧基苯基)硼酸

描述

“(2-Iodo-5-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number 89694-50-8 . It is used in research and development . It can be used to promote direct amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Synthesis Analysis

An efficient and versatile synthesis of ortho-iodobiphenylboronic acids via the highly regioselective metal–iodine exchange (MIE) of 2,3-diiodobiphenyls is reported . The site-selectivity is very much controlled by the size of the biphenyl fragment, providing only the terminal arylboronic acid derivatives in excellent site-selectivity .Molecular Structure Analysis

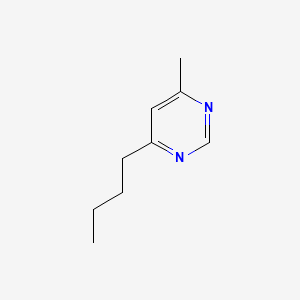

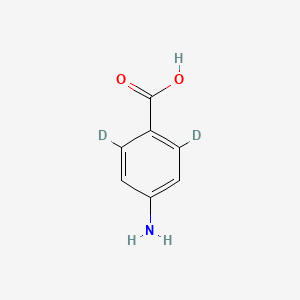

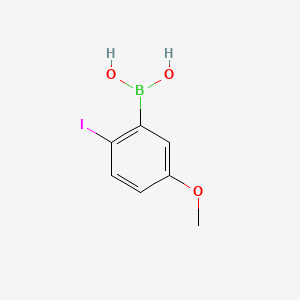

The molecular weight of “(2-Iodo-5-methoxyphenyl)boronic acid” is 277.85 . The molecular formula is C7H8IO3B . The canonical SMILES structure is B(C1=C(C=CC(=C1)OC)I)(O)O .Chemical Reactions Analysis

“(2-Iodo-5-methoxyphenyl)boronic acid” has been used in the catalytic protodeboronation of pinacol boronic esters . It has also been used in the amidation reaction at ambient temperature .Physical And Chemical Properties Analysis

The melting point of “(2-Iodo-5-methoxyphenyl)boronic acid” is 202-207 ℃ . The exact mass is 277.96112 . The compound is not applicable for flash point .科学研究应用

荧光猝灭研究: 5-氯-2-甲氧基苯基硼酸和4-氟-2-甲氧基苯基硼酸等硼酸衍生物已经研究了它们在使用苯胺作为猝灭剂的醇中的荧光猝灭性质。这些研究对于理解此类化合物的物理光学行为至关重要 (Geethanjali 等人,2015).

四芳基五硼酸盐的形成: (4-甲氧基苯基)硼酸与芳氧基铑配合物反应的研究导致了四芳基五硼酸盐的形成。这些化合物具有在有机金属化学和催化中的潜在应用 (Nishihara 等人,2002).

邻碘联苯硼酸衍生物的合成: 已经报道了一种合成邻碘联苯硼酸的有效方法,该方法在制药和有机合成中具有潜力。这些化合物已显示出抗菌活性和作为有机催化剂的潜力 (Al‐Zoubi 等人,2020).

醛醇反应中硼烯醇的研究: 由 α-碘酮和 9-二硼环[3.3.1]壬烷生成的硼烯醇已被用来制备具有良好收率和非对映选择性的醛醇。这项研究在合成有机化学领域很重要 (Mukaiyama 等人,2003).

食品基质中果糖的特异性还原: 硼酸,包括 3-氟-5-甲氧基羰基苯基硼酸等衍生物,已经探索了它们特异性还原食品基质中果糖的能力。这可能对食品加工和营养产生影响 (Pietsch & Richter,2016).

新型硼酸保护基: 已经开发出一种新的硼酸保护基,1-(4-甲氧基苯基)-2-甲基丙烷-1,2-二醇 (MPMP-二醇),在有机合成领域显示出潜力 (Yan 等人,2005).

荧光化学传感器开发: 硼酸正被用于开发生物活性物质的荧光化学传感器,这对于疾病预防和诊断至关重要 (Huang 等人,2012).

用于核酸探针的 BODIPY 修饰尿苷: BODIPY 修饰的尿苷已经使用硼酸制备,并研究了它们作为核酸研究中荧光探针的潜力 (Ehrenschwender & Wagenknecht,2008).

作用机制

Target of Action

The primary target of (2-Iodo-5-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, (2-Iodo-5-methoxyphenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by (2-Iodo-5-methoxyphenyl)boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids and their esters, including (2-Iodo-5-methoxyphenyl)boronic acid, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and bioavailability may be influenced by these factors .

Result of Action

The result of the action of (2-Iodo-5-methoxyphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and environmentally benign .

Action Environment

The action of (2-Iodo-5-methoxyphenyl)boronic acid is influenced by environmental factors such as pH . The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH , which can affect the stability and efficacy of the compound .

安全和危害

未来方向

属性

IUPAC Name |

(2-iodo-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BIO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYAEIDOJUNIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281736 | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-5-methoxyphenyl)boronic acid | |

CAS RN |

89694-50-8 | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Iodo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-iodo-5-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。